molecular formula C10H12ClNO4 B1356495 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene CAS No. 92878-95-0

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Cat. No. B1356495
CAS RN: 92878-95-0
M. Wt: 245.66 g/mol
InChI Key: JHFBALWBVABSLF-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, also known as 4-nitro-2-(3-chloropropoxy)methoxybenzene, is a versatile organic compound with a wide range of applications in scientific research. This compound is used as a substrate in the synthesis of various compounds, including drugs and other organic compounds. It is also used in the study of biochemical and physiological processes, as well as in the development of new drugs. Its versatility and wide range of applications make it an important compound in the scientific community.

Scientific Research Applications

Chemical Synthesis and Intermediates

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is studied for its role in chemical synthesis. The compound serves as an intermediate in the synthesis of various chemicals. For example, it was utilized in the preparation of 4-aminoquinazoline derivatives, which demonstrated activities against Bcap-37 cell proliferation, highlighting its potential in developing anticancer agents (Li, 2015).

Environmental Chemistry and Atmospheric Studies

In atmospheric chemistry, the reactivity of related methoxyphenols, like guaiacol (2-methoxyphenol), with hydroxyl radicals was studied, leading to the formation of nitroguaiacol isomers. These compounds are significant for understanding the chemistry of biomass burning emissions and their impact on atmospheric composition and climate (Lauraguais et al., 2014).

Material Science and Nanotechnology

The compound's derivatives have been investigated in material science, particularly in the context of nanocomposites. For instance, CdSe quantum dots capped with PAMAM-G(4) dendrimer were synthesized and used for the detection of trace amounts of nitroaromatic compounds, including derivatives of methoxy-nitrophenol, showcasing its applications in sensing technologies (Algarra et al., 2011).

Pharmacology and Biochemistry

Research in pharmacology and biochemistry has also explored the synthesis and properties of compounds related to 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. For example, studies on nitrocombretastatins highlighted the synthesis of key intermediates and their potential cytotoxic properties, which could be foundational for developing new pharmacological agents (Gerova et al., 2016).

properties

IUPAC Name

2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-15-9-4-3-8(12(13)14)7-10(9)16-6-2-5-11/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFBALWBVABSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535665
Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

CAS RN

92878-95-0
Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-5-nitrophenol (16.90 g, 100 mmol), 3-chloropropyl p-toluenesulfonate (29.2 g, 120 mmol) and potassium carbonate (27.0 g, 195 mmol) in 160 mL of N,N-dimethylformamide was heated at 80° C. for 2 hours. The reaction mixture was cooled to room temperature and partitioned between water and ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over magnesium sulfate and filtered. The solution was concentrated in vacuo and recrystallized from hexane and ethyl acetate to give 4.68 g of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene as a first crop of off-white crystals. A second crop of 11.10 g was obtained from the mother liquor. The remaining solution was concentrated in vacuo and purified by flash column chromatography, eluting with 4:1 hexane:ethyl acetate, to provide 1.31 g of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene as off-white crystals, mp 85-87° C.; 1H NMR (400 MHz, DMSO-d6) δ 2.23 (m, 2H), 3.79 (t, J=6 Hz, 2H), 3.92 (s, 3H), 4.21 (t, J=6 Hz, 2H), 7.19 (d, J=9 Hz, 1H), 7.77 (d, J=2 Hz, 1H), 7.92 (dd, J=9, 2 Hz, 1H); MS (ES) m/z246.1, 248.1 (M+H)+
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-methoxy-5-nitrophenol (50 g, 0.30 mol) was combined with 250 mL isopropyl alcohol. 1N sodium hydroxide solution, 310 mL (0.31 mol), was added to the mixture at such a rate that the temperature remained below 40° C. After the addition was completed, the mixture was stirred for at least 30 minutes. The reaction was then charged with 1-bromo-3-chloropropane (93.1 g, 0.59 mol) in a single portion. The mixture was heated to 75° C. and monitored periodically by high performance liquid chromatography (HPLC). After 8 hours, heating was discontinued and the reaction mixture was allowed to cool to ambient temperature overnight. The product gradually precipitated from the mixture as a light yellow/tan solid. Water, 200 mL, was added in a single portion and the resulting slurry was stirred for at least 30 minutes. The slurry was filtered and washed with water. The damp crude product was slurried in 650 mL methanol and heated to reflux until the solids had dissolved or mostly dissolved. The solution was allowed to cool gradually with stirring to ambient temperature over 3-5 hours or longer. The mixture was then cooled to 10-15° C. and held for at least 30 minutes. The solids were filtered and washed with cold methanol. The product was then dried in vacuo to give 60.3 g of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
93.1 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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